molecular formula C12H12BrF3N6O B7123894 N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-tert-butyltetrazole-5-carboxamide

N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-tert-butyltetrazole-5-carboxamide

Cat. No.: B7123894
M. Wt: 393.16 g/mol
InChI Key: VZRYPSLLTZCKQX-UHFFFAOYSA-N
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Description

N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-tert-butyltetrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with bromine and trifluoromethyl groups, along with a tetrazole ring and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-tert-butyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF3N6O/c1-11(2,3)22-20-9(19-21-22)10(23)18-8-7(13)4-6(5-17-8)12(14,15)16/h4-5H,1-3H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRYPSLLTZCKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-tert-butyltetrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of 3-(trifluoromethyl)pyridine to introduce the bromine atom at the 3-position. This is followed by the formation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile precursor. The final step involves the coupling of the tetrazole derivative with a tert-butyl carboxamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-tert-butyltetrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: The tetrazole ring can engage in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-tert-butyltetrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-tert-butyltetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoropyridine-2-carboxylic acid
  • tert-Butylamine

Uniqueness

Compared to similar compounds, N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-2-tert-butyltetrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

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